(R)-2-Ethylmorpholine
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Overview
Description
®-2-Ethylmorpholine is a chiral morpholine derivative characterized by the presence of an ethyl group at the second position of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Ethylmorpholine typically involves the alkylation of morpholine with ethyl halides under basic conditions. One common method is the reaction of morpholine with ethyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, ®-2-Ethylmorpholine can be produced through continuous flow processes that allow for better control over reaction conditions and higher yields. Catalytic methods involving transition metal catalysts have also been explored to enhance the efficiency and selectivity of the synthesis.
Chemical Reactions Analysis
Types of Reactions: ®-2-Ethylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert ®-2-Ethylmorpholine to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as triethylamine or pyridine to neutralize the generated acid.
Major Products:
Oxidation: N-oxides of ®-2-Ethylmorpholine.
Reduction: Corresponding amine derivatives.
Substitution: Various N-substituted morpholine derivatives.
Scientific Research Applications
®-2-Ethylmorpholine has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a chiral auxiliary in asymmetric synthesis and as a probe in biochemical assays.
Medicine: ®-2-Ethylmorpholine derivatives are explored for their pharmacological properties, including potential use as therapeutic agents.
Industry: It is utilized in the production of polymers, surfactants, and other industrial chemicals due to its unique reactivity and stability.
Mechanism of Action
The mechanism by which ®-2-Ethylmorpholine exerts its effects depends on its specific application. In asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the reaction products. In biochemical assays, it may interact with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary widely depending on the context of its use.
Comparison with Similar Compounds
Morpholine: The parent compound of ®-2-Ethylmorpholine, lacking the ethyl substituent.
N-Ethylmorpholine: A similar compound with the ethyl group attached to the nitrogen atom instead of the ring.
2-Methylmorpholine: Another derivative with a methyl group at the second position.
Uniqueness: ®-2-Ethylmorpholine is unique due to its chiral nature and the specific positioning of the ethyl group, which can significantly influence its reactivity and interactions compared to other morpholine derivatives. This makes it particularly valuable in applications requiring precise control over stereochemistry and molecular interactions.
Properties
IUPAC Name |
(2R)-2-ethylmorpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-2-6-5-7-3-4-8-6/h6-7H,2-5H2,1H3/t6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNFMQJLAOONTP-ZCFIWIBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCCO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CNCCO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649702 |
Source
|
Record name | (2R)-2-Ethylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313176-45-2 |
Source
|
Record name | (2R)-2-Ethylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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